molecular formula C12H20IN3O2 B8160774 tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate

Cat. No. B8160774
M. Wt: 365.21 g/mol
InChI Key: MBDKHWLJFUAVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is a useful research compound. Its molecular formula is C12H20IN3O2 and its molecular weight is 365.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Formation of Hydrogen-Bonded Chains and Tetramolecular Aggregates : This compound is utilized in studying hydrogen-bonded chains and tetramolecular aggregates (Abonía et al., 2007).

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : It is employed in the multigram-scale synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids (Iminov et al., 2015).

  • Catalysis in Hydrogenation of Acetophenone : This compound acts as a novel catalyst for the hydrogenation of acetophenone (Amenuvor et al., 2016).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

  • Synthesis of Protected Guanidines from Amines : The compound is effective in synthesizing bis(carbamate)-protected guanidines from primary and secondary amines, offering increased versatility in chemical synthesis (Yong et al., 1999).

  • Antibacterial Activity : It exhibits antibacterial activity, contributing to the development of new antimicrobial agents (Prasad, 2021).

  • 1,3-Dipolar Cycloaddition Reactions : The compound is involved in 1,3-dipolar cycloaddition reactions yielding 5-amino pyrazoles (González et al., 2013).

  • Synthesis of Complex Molecular Structures : It plays a role in synthesizing complex molecular structures such as tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate (Liu et al., 2012).

  • Crystallography and Structural Analysis : The compound is studied in crystallography and structural analysis, as shown in research on its isomorphous crystal structures and hydrogen and halogen bonding (Baillargeon et al., 2017).

  • Synthesis of Homoscorpionate Ligands : Tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is used in the synthesis of homoscorpionate ligands, contributing to the study of coordination chemistry (Rheingold et al., 2003).

properties

IUPAC Name

tert-butyl N-[4-(4-iodopyrazol-1-yl)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20IN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDKHWLJFUAVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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